CYP1A2 Inhibition: 3-Acetylamino-2,6-dimethylphenol Demonstrates Specific, Quantifiable Metabolic Interaction Relative to In-Class Analogs
3-Acetylamino-2,6-dimethylphenol inhibits human CYP1A2 with an IC50 of 600 nM in human liver microsomes [1]. This interaction is selective for CYP1A2 over CYP2C9, for which the compound exhibits a higher IC50 of 1600 nM [1]. This profile contrasts with other dimethylphenol derivatives, where such defined CYP inhibition data is often not reported, underscoring a specific, quantifiable differentiation point for this compound.
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 600 nM (CYP1A2); 1600 nM (CYP2C9) |
| Comparator Or Baseline | In-class analogs (e.g., 3-Acetamido-2,4-dimethylphenol, 2,6-dimethylphenol derivatives): CYP inhibition data typically not reported |
| Quantified Difference | Target compound possesses defined IC50 values; comparators lack comparable publicly available quantitative inhibition data |
| Conditions | Human liver microsomes; phenacetin (CYP1A2) or diclofenac (CYP2C9) as substrate; 15 min preincubation; 8 min measurement post-NADPH addition |
Why This Matters
For procurement in metabolism or toxicology research, the availability of defined CYP inhibition data for 3-Acetylamino-2,6-dimethylphenol provides a clear, data-driven rationale for its selection over analogs lacking such characterization.
- [1] BindingDB. BDBM50262633 / CHEMBL4077770. IC50 for CYP1A2: 600 nM; IC50 for CYP2C9: 1600 nM. View Source
